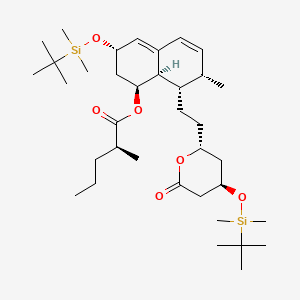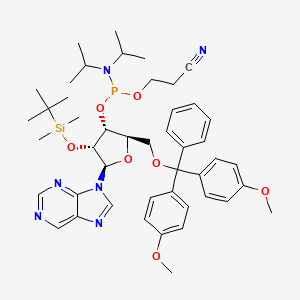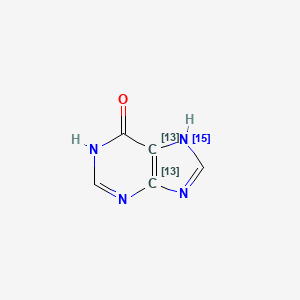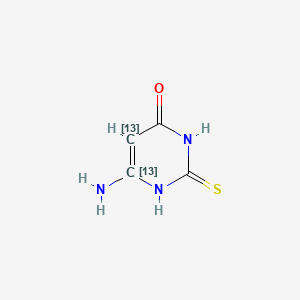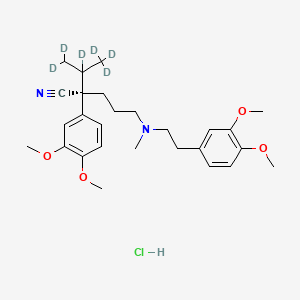
5-Hydroxy Buspirone-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy Buspirone-d8 is a high-quality, certified reference material . It is an azaspirodecanedione anxiolytic agent . The chemical structure of buspirone is C21H31N5O2 .
Molecular Structure Analysis
The molecular formula of 5-Hydroxy Buspirone-d8 is C21H31N5O3 . The average mass is 401.503 Da and the monoisotopic mass is 401.242676 Da .Physical And Chemical Properties Analysis
The density of 5-Hydroxy Buspirone-d8 is 1.3±0.1 g/cm3. It has a boiling point of 660.4±65.0 °C at 760 mmHg. The vapour pressure is 0.0±2.1 mmHg at 25°C. The enthalpy of vaporization is 100.7±3.0 kJ/mol and the flash point is 353.2±34.3 °C .Scientific Research Applications
5-Hydroxy Buspirone-d8, as part of its broader classification, is implicated in research focused on understanding the mechanisms of action of buspirone and its effects on various biological systems. Buspirone, known for its anxiolytic properties, serves as a partial agonist for the serotonin 5-HT1A receptor, with implications for its role in neurological and psychiatric disorders. The studies cited below provide insights into the scientific research applications of buspirone and its derivatives, which may encompass the scope of 5-Hydroxy Buspirone-d8.
Impact on Serotonergic and Non-Serotonergic Systems
Research indicates that buspirone's mechanism of action is not solely limited to its serotonergic activity but also affects non-serotonergic cells within the dorsal raphe nucleus. This dual impact suggests a complex pharmacological profile, influencing serotonin as well as neuronal nitric oxide synthase (nNOS) and tyrosine hydroxylase (TH) cells, which are essential for neurotransmission and neuroplasticity (Jahanshahi et al., 2010).
Role in Dopaminergic Behaviors
Further investigations into buspirone's effects reveal its selective action on presynaptic nigrostriatal D2 dopamine autoreceptors, influencing dopaminergic behaviors without inducing catalepsy or blocking postsynaptic striatal D2 and D1 dopamine receptors at certain doses. This specificity highlights buspirone's potential in modulating dopaminergic systems with minimal adverse effects on motor functions, pointing towards its application in studies related to Parkinson's disease and other dopaminergic dysregulations (Dhavalshankh et al., 2007).
Modulation of Cognitive Functions
Buspirone's interaction with the 5-HT1A receptor also implicates its role in cognitive processes. Studies demonstrate its differential effect on short-term memory functions, suggesting that partial activation of 5-HT1A receptors by buspirone can distinctively influence cognitive functions, unlike full 5-HT1A receptor activation. This unique property of buspirone to modulate cognitive outcomes without the deleterious effects typically associated with anxiolytics or antidepressants provides a valuable tool for investigating the serotonin system's role in cognitive functions and disorders (Pache et al., 2003).
Therapeutic Potential Beyond Anxiolysis
The broad pharmacological profile of buspirone extends its research applications beyond anxiety treatment. Its efficacy in improving symptoms of functional dyspepsia by enhancing gastric accommodation and its role in addressing symptoms and mechanisms underlying functional gastrointestinal disorders underscore its therapeutic versatility. Such findings underscore the potential of buspirone and its derivatives, like 5-Hydroxy Buspirone-d8, in exploring new therapeutic avenues and understanding the underlying mechanisms of various diseases (Tack et al., 2012).
Safety And Hazards
properties
CAS RN |
1330164-16-3 |
|---|---|
Product Name |
5-Hydroxy Buspirone-d8 |
Molecular Formula |
C21H31N5O3 |
Molecular Weight |
409.56 |
IUPAC Name |
8-[1,1,2,2,3,3,4,4-octadeuterio-4-[4-(5-hydroxypyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C21H31N5O3/c27-17-15-22-20(23-16-17)25-11-9-24(10-12-25)7-3-4-8-26-18(28)13-21(14-19(26)29)5-1-2-6-21/h15-16,27H,1-14H2/i3D2,4D2,7D2,8D2 |
InChI Key |
WKAUDMPUKWYRBF-IFBDEUHTSA-N |
SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NC=C(C=N4)O |
synonyms |
8-[4-[4-(5-Hydroxy-2-pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4.5]decane-7,9-dione-d8; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3,4-Dichlorophenyl)-2-[(3-methoxyphenyl)methyl-(trideuteriomethyl)amino]ethanol](/img/structure/B589807.png)
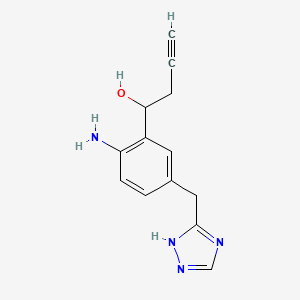
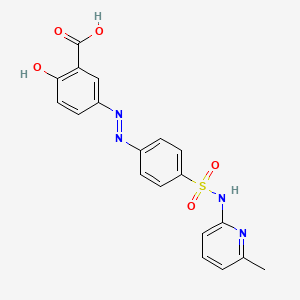
amino}ethan-1-ol](/img/structure/B589810.png)
![N-(1-Iodo-1H-benzo[d][1,2,3]triazol-7-yl)-4-methylbenzenesulfonamide](/img/structure/B589814.png)
